molecular formula C14H10F2N2O4 B5790619 N-(2,4-difluorophenyl)-2-(4-nitrophenoxy)acetamide

N-(2,4-difluorophenyl)-2-(4-nitrophenoxy)acetamide

Cat. No.: B5790619
M. Wt: 308.24 g/mol
InChI Key: NKHBDQKZWCZVAQ-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(4-nitrophenoxy)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a difluorophenyl group and a nitrophenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-difluorophenyl)-2-(4-nitrophenoxy)acetamide typically involves the following steps:

    Nitration: The starting material, 2,4-difluoroaniline, undergoes nitration to introduce a nitro group, forming 2,4-difluoro-4-nitroaniline.

    Acylation: The nitroaniline derivative is then acylated with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(2,4-difluorophenyl)-2-chloroacetamide.

    Nucleophilic Substitution: The chloroacetamide is reacted with 4-nitrophenol under basic conditions to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Reduction: N-(2,4-difluorophenyl)-2-(4-aminophenoxy)acetamide.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a building block in organic synthesis.

Biology and Medicine:

  • Investigated for its potential as a pharmaceutical compound due to its structural features.
  • Potential applications in the development of drugs targeting specific biological pathways.

Industry:

  • Used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-(4-nitrophenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro and difluorophenyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

    N-(2,4-difluorophenyl)-2-(4-aminophenoxy)acetamide: Similar structure but with an amino group instead of a nitro group.

    N-(2,4-difluorophenyl)-2-(4-methoxyphenoxy)acetamide: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness:

  • The presence of both difluorophenyl and nitrophenoxy groups makes N-(2,4-difluorophenyl)-2-(4-nitrophenoxy)acetamide unique in terms of its electronic and steric properties.
  • These features can influence its reactivity and potential applications in various fields.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N2O4/c15-9-1-6-13(12(16)7-9)17-14(19)8-22-11-4-2-10(3-5-11)18(20)21/h1-7H,8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHBDQKZWCZVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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